哌啶-4-酮盐酸盐水合物

描述

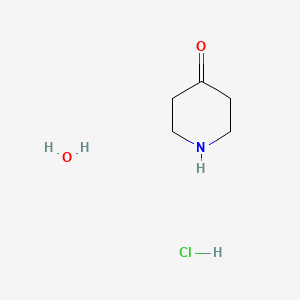

Piperidin-4-one hydrochloride hydrate is a compound with the CAS Number 40064-34-4 . It has a molecular weight of 153.61 and is a solid at room temperature . It is also known as Piperidine-4,4-diol hydrochloride .

Molecular Structure Analysis

The IUPAC name for Piperidin-4-one hydrochloride hydrate is 4-piperidinone hydrochloride hydrate . The InChI code is 1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 .Chemical Reactions Analysis

Piperidin-4-one hydrochloride hydrate is a starting material in the synthesis of fentanyl (hydrochloride) with phenethylbromide . The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one .Physical And Chemical Properties Analysis

Piperidin-4-one hydrochloride hydrate is a solid at room temperature . It has a boiling point of 94-96 degrees Celsius . The compound should be stored at 2-8 degrees Celsius .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, with detailed sections for each application:

Pharmaceutical Synthesis

4-Piperidone hydrochloride monohydrate is extensively used in the synthesis of various pharmaceutical compounds. Its piperidine ring is a crucial structural component in many drugs, including analgesics, antipsychotics, and anti-inflammatory agents . The compound serves as a building block for creating complex molecules with significant therapeutic potential.

Antimicrobial Agents

Research has shown that derivatives of 4-piperidone hydrochloride monohydrate exhibit potent antimicrobial properties. These derivatives are effective against a range of bacterial and fungal pathogens, making them valuable in the development of new antimicrobial drugs . The compound’s ability to disrupt microbial cell walls and inhibit essential enzymes contributes to its efficacy.

Multicomponent Reactions (MCRs)

4-Piperidone hydrochloride monohydrate is utilized in multicomponent reactions, such as the Ugi reaction, to generate diverse compound libraries. These reactions are valuable in drug discovery and development, allowing for the rapid synthesis of a wide variety of chemical entities with potential biological activity . The compound’s reactivity and versatility make it an ideal candidate for these applications.

Curcumin Mimics

The compound is used in the synthesis of curcumin mimics, which are designed to replicate the beneficial properties of curcumin while overcoming its pharmacokinetic limitations. These mimics exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The structural similarity to curcumin allows these mimics to interact with similar biological targets.

Anticancer Research

4-Piperidone hydrochloride monohydrate derivatives have been investigated for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. Their ability to target specific cancer cell pathways makes them promising candidates for the development of new anticancer therapies . Ongoing research aims to optimize these derivatives for enhanced efficacy and reduced side effects.

Neuroprotective Agents

Studies have explored the potential of 4-piperidone hydrochloride monohydrate derivatives as neuroprotective agents. These compounds can protect neurons from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective effects are attributed to the compound’s antioxidant properties and ability to modulate neuroinflammatory pathways.

Analgesic Development

The compound is also used in the development of new analgesics. Its derivatives can interact with opioid receptors and other pain-related pathways to provide effective pain relief . Research focuses on creating derivatives that offer potent analgesic effects with minimal side effects, addressing the need for safer pain management options.

Chemical Biology Research

In chemical biology, 4-piperidone hydrochloride monohydrate is employed as a tool for studying biological processes. Its derivatives can be used as probes to investigate enzyme functions, protein interactions, and cellular pathways . This application is crucial for understanding disease mechanisms and identifying new therapeutic targets.

作用机制

Target of Action

Piperidin-4-one hydrochloride hydrate, also known as 4-piperidone hydrochloride monohydrate, is a compound with a wide range of potential targets. One of the primary targets identified is Liver carboxylesterase 1 . This enzyme plays a crucial role in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .

Mode of Action

It is known that the compound interacts with its targets, such as liver carboxylesterase 1, to exert its effects . The compound’s interaction with its targets may result in changes in the biochemical processes within the cell, leading to its pharmacological effects.

Biochemical Pathways

It is known that the compound can influence the activity of enzymes involved in the detoxification of xenobiotics . This suggests that the compound may play a role in modulating the body’s response to foreign substances.

Pharmacokinetics

It is known that the compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . This suggests that the compound may have significant bioavailability and could be distributed throughout the body to exert its effects.

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P271, and P280 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

piperidin-4-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWRTZOXMUOJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80960517 | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-4-one hydrochloride hydrate | |

CAS RN |

40064-34-4 | |

| Record name | Piperonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040064344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidin-4-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80960517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)

![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)

![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)